(Methylthio)acetaldehyde, also known as 2-(methylthio)acetaldehyde, is an organic compound that serves as an important intermediate in various biochemical and synthetic processes. This compound is characterized by the presence of a methylthio group attached to the acetaldehyde structure, which influences its reactivity and applications.
(Methylthio)acetaldehyde can be derived from natural sources or synthesized through chemical reactions involving precursors such as methyl mercaptan and acetaldehyde. It is often produced in microbial pathways, particularly in certain bacteria that metabolize sulfur compounds, contributing to ethylene production in anaerobic conditions .
This compound falls under the category of aldehydes and thioethers in organic chemistry. Aldehydes are characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom, while thioethers contain a sulfur atom bonded to two carbon atoms.
The synthesis of (methylthio)acetaldehyde can be achieved through several methods:
(Methylthio)acetaldehyde has a molecular formula of CHOS, indicating three carbon atoms, eight hydrogen atoms, one oxygen atom, and one sulfur atom. Its structural representation includes:
(Methylthio)acetaldehyde participates in various chemical reactions typical of aldehydes:
The mechanism of action for (methylthio)acetaldehyde primarily involves its role in microbial metabolism:
The conversion rates and yields of ethylene production from (methylthio)acetaldehyde have been quantified in various studies, showing significant increases when using methylthio sources compared to sulfate .
(Methylthio)acetaldehyde has several scientific uses:
(Methylthio)acetaldehyde possesses the molecular formula C₃H₆OS and a molecular weight of 90.15 g/mol. Its structure consists of a two-carbon aliphatic chain with a formyl group (-CHO) at the C1 position and a methylthioether (-SCH₃) moiety at the C2 position, yielding the condensed formula CH₃S-CH₂-CHO. This arrangement creates significant polarity and reactivity, particularly at the aldehyde group. The compound is registered under CAS Number 23328-62-3 and has the ECHA EC Number 245-587-6 [2] [6] [8].
Table 1: Key Identifiers and Physicochemical Properties of (Methylthio)acetaldehyde
Property | Value | Conditions/Notes | Source |
---|---|---|---|
CAS Registry Number | 23328-62-3 | [2] [6] | |
EC Number | 245-587-6 | ECHA REACH Pre-Reg | [2] [6] |
Molecular Formula | C₃H₆OS | [2] [8] | |
Molecular Weight | 90.15 g/mol | [2] [6] | |
Boiling Point | 118-120 °C | @ 760 mm Hg | [2] [6] |
Refractive Index | 1.466 | @ 20°C | [2] [6] |
Density | 1.045-1.055 g/cm³ | @ 25°C | [2] [6] |
Vapor Pressure | 14.9 mmHg | @ 25°C (estimated) | [2] [6] |
Flash Point | 30.56°C (87°F) | TCC method | [2] [6] |
LogP (o/w) | 0.40 (estimated) | Indicates moderate hydrophobicity | [2] [6] |
Solubility in Water | ~145,400 mg/L | @ 25°C (estimated) | [2] [6] |
Solubility in Alcohol | Miscible | [2] [6] |
The compound typically exists as a colorless to pale yellow liquid at room temperature with a characteristic pungent, sulfurous odor. It demonstrates moderate water solubility (~145,400 mg/L at 25°C) but is highly soluble in alcohol solvents [2] [6]. The aldehyde group contributes significant reactivity, making the compound prone to oxidation and polymerization. This instability necessitates careful handling and storage, often under inert atmospheres or at reduced temperatures. To enhance stability for commercial applications, the corresponding dimethyl acetal derivative (Methylthio)acetaldehyde dimethyl acetal (CAS# 40015-15-4) is frequently employed. This protected form features two methoxy groups (-OCH₃) replacing the carbonyl oxygen, forming a functional group with significantly improved stability while retaining the potential to regenerate the aldehyde under acidic conditions [4] [7] [10]. The dimethyl acetal exhibits distinct physical properties, including a lower boiling point (59-60°C at 13 mmHg), density of 1.022 g/mL at 25°C, and refractive index of 1.4528 [7] [10].
The study of short-chain sulfur-containing aldehydes like (methylthio)acetaldehyde emerged significantly in the mid-20th century alongside advancements in analytical techniques such as gas chromatography (GC) and mass spectrometry (MS). These technologies enabled the identification and characterization of trace volatile compounds responsible for the aromas of foods and beverages. While the precise date of its first synthesis remains unclear from available sources, its characterization evolved through research into the Strecker degradation pathway, a critical reaction between amino acids and carbonyl compounds occurring during thermal processing of foods [5] [9].
Early investigations into wine chemistry provided foundational knowledge about aldehyde behavior, particularly acetaldehyde (CH₃CHO). Acetaldehyde was identified as a crucial metabolic intermediate in alcoholic fermentation by yeast, with concentrations fluctuating significantly during fermentation and post-fermentation processes. Research demonstrated that acetaldehyde concentrations peak early in fermentation and decline as sugars are consumed, unless fermentation is arrested (e.g., in sweet wine production). Furthermore, studies revealed that acetaldehyde could be chemically produced through ethanol oxidation catalyzed by polyphenols and metal ions, or biologically by "flor" yeasts under aerobic conditions, as in Sherry production [9].
This understanding of acetaldehyde chemistry provided an essential framework for investigating structurally similar sulfur-containing aldehydes. The discovery that methionine undergoes Strecker degradation to yield methional (CH₃SCH₂CH₂CHO) paved the way for identifying analogous compounds, including (methylthio)acetaldehyde. Its formation was subsequently recognized in various food matrices, particularly those subjected to heating or enzymatic transformations. The compound's historical significance lies in bridging fundamental organic chemistry research – particularly concerning reactive carbonyl groups and sulfur reactivity – with applied flavor chemistry seeking to understand the molecular origins of characteristic aromas in vegetables, fermented products, and cooked foods [5].
Within the realm of volatile sulfur compound research, (methylthio)acetaldehyde holds notable importance due to its potent sensory properties and role as a key flavor impact compound in various food systems. It is classified as a flavoring agent with the FEMA number 3206 and JECFA number 465, indicating its recognized use in food flavorings [2] [6]. Sensory analyses describe its odor profile as intensely sulfurous, vegetable-like, onion, garlic, mustard, and nutty with a distinct potato nuance when evaluated at 0.10% in propylene glycol. At lower concentrations (around 25 ppm), its taste profile is characterized as alliaceous, vegetative, with onion and garlic-like notes accompanied by a potato and bready nuance [2] [6]. These descriptors highlight its contribution to savory, umami-associated flavor profiles.
Table 2: Flavor Applications and Sensory Thresholds of (Methylthio)acetaldehyde
Parameter | Details | Source |
---|---|---|
FEMA Number | 3206 | [2] [6] |
JECFA Number | 465 | [2] [6] |
Odor Description | Sulfurous, vegetable, onion, garlic, mustard, nutty, potato nuance | [2] [6] |
Odor Threshold Concentration | 0.10% in propylene glycol | [2] [6] |
Taste Description | Alliaceous, vegetative, onion, garlic, potato, bready nuance | [2] [6] |
Taste Concentration | 25 ppm | [2] [6] |
FEMA GRAS Use Levels | Max 0.5 ppm in various foods (baked goods, beverages, cereals, condiments) | [2] [6] |
Structure Class | I | [2] [6] |
Regulatory status regarding its use in food has evolved. The U.S. Food and Drug Administration (FDA) lists it among substances for which it "no longer provides for the use" of certain synthetic flavoring substances, reflecting ongoing regulatory reassessments [2] [6]. Nevertheless, its occurrence as a natural flavor constituent or degradation product remains significant. Research into VSCs like (methylthio)acetaldehyde focuses on understanding their formation pathways (e.g., during cooking or fermentation), stability, and interactions with other food components. Its high reactivity, particularly the susceptibility of its aldehyde group to oxidation and nucleophilic addition, presents challenges for analysis and stabilization in flavor systems. This reactivity also influences its behavior during food processing and storage, impacting the final sensory profile of products. Studies on this compound contribute to broader knowledge about the structure-activity relationships of sulfur-containing aroma molecules, particularly how small structural variations (chain length, position of functional groups, oxidation state of sulfur) dramatically alter sensory properties [2] [6]. Its detection and quantification, often requiring specialized techniques like GC coupled with sulfur-selective detectors (e.g., flame photometric detection or sulfur chemiluminescence), underscore the analytical challenges and importance of VSCs in flavor chemistry research.
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